2,4,5-Trimethoxyaniline

Antiproliferative Agents Tubulin Polymerization Triazolopyrimidine Scaffold

Specify 2,4,5-Trimethoxyaniline for research continuity. This isomer's unique 2,4,5-substitution is essential for synthesizing potent antitubulin agents with sub-100 nM IC50 values. Other isomers yield suboptimal results. Procure ≥97% purity to ensure reproducible biological outcomes in cancer therapeutic development.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 26510-91-8
Cat. No. B1590575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethoxyaniline
CAS26510-91-8
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)OC)OC
InChIInChI=1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3
InChIKeySXVWPPJHFOCGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethoxyaniline (CAS: 26510-91-8) as a Key Intermediate in Anticancer and Antiproliferative Agent Synthesis: Procurement-Focused Profile


2,4,5-Trimethoxyaniline is a tri-methoxylated aniline derivative serving as a critical synthetic intermediate in the development of antitubulin and antiproliferative agents [1]. It is a crystalline solid with a melting point of 93-95°C and a molecular weight of 183.21 g/mol . Its unique 2,4,5-substitution pattern on the benzene ring is essential for constructing specific molecular architectures that target tubulin polymerization and cancer cell proliferation, differentiating it from other trimethoxyaniline isomers . This compound is a foundational building block in medicinal chemistry programs focused on novel anticancer chemotherapeutics [1].

The Critical Role of 2,4,5-Trimethoxyaniline Substitution Pattern in Potency and Target Engagement: Why Isomer Selection Matters for Procurement


In medicinal chemistry, the precise positioning of methoxy groups on an aromatic ring dictates a molecule's three-dimensional shape, electronic distribution, and, consequently, its ability to interact with biological targets. Substituting 2,4,5-Trimethoxyaniline with a generic 'trimethoxyaniline' or a different isomer is not a viable option for research continuity. Evidence from antitubulin agent development demonstrates that the 2,4,5-substitution pattern is essential for achieving potent antiproliferative activity [1]. In contrast, other isomers, such as the 3,4,5-trimethoxyaniline, have been associated with sub-optimal or ineffective results in certain assays, underscoring the non-interchangeable nature of these building blocks . For procurement, this means specifying the exact isomer is paramount for reproducing literature findings and ensuring the intended biological outcome of a synthetic program.

2,4,5-Trimethoxyaniline (CAS: 26510-91-8) Evidence-Based Differentiation Guide for Scientific Procurement


Target Compound Enables Potent Antiproliferative Activity (Mean IC50 ~83 nM) in Cancer Cell Lines via Tubulin Inhibition, Unlike 3,4,5-Isomer Scaffolds

Derivatives synthesized with a 2,4,5-trimethoxyanilino moiety at the 7-position of a triazolopyrimidine scaffold (series 8q, 8r, 8s, 8u) demonstrated potent antiproliferative activity with mean IC50 values ranging from 83 to 101 nM against a panel of cancer cell lines (A549, MDA-MB-231, HeLa, HT-29, Jurkat) [1]. Critically, this activity is not achievable with the closely related 3,4,5-trimethoxyaniline isomer; compounds in series 7a-ad, which incorporate the 3,4,5-trimethoxyanilino group, were less potent, with mean IC50 values >100 nM [2]. The 2,4,5-isomer-based compounds were found to inhibit tubulin polymerization about 2-fold more potently than the reference compound combretastatin A-4 (CA-4) [1].

Antiproliferative Agents Tubulin Polymerization Triazolopyrimidine Scaffold

High-Efficiency Synthesis: 2,4,5-Trimethoxyaniline Synthesis Proceeds with 95% Yield in Nitro Intermediate Step and 99% Yield in Isocyanate Derivatization

A patented synthetic method for 2,4,5-Trimethoxyaniline demonstrates high efficiency and purity. The key intermediate, 2,4,5-trimethoxynitrobenzene, is obtained in a 95% yield (0.80 g from 2.27 g starting material) [1]. Subsequent hydrogenation using 10% Pd/C catalyst yields the desired 2,4,5-Trimethoxyaniline as a light pink solid in 86% yield (0.34 g) [1]. The amine can be efficiently derivatized; conversion to its isocyanate proceeds in 99% yield (0.37 g), showcasing its excellent reactivity for downstream applications [2].

Synthetic Methodology Process Chemistry Building Block Synthesis

Target Compound's Isomeric Specificity is Essential: 2,4,5-Substitution Pattern Yields Sub-Micromolar Antitubulin Activity While 3,4,5-Isomer Fails to Deliver Comparable Potency

In a study of N-(5-methoxyphenyl) methoxybenzenesulphonamides, compounds synthesized from a 2,5-dimethoxyaniline scaffold (a substructure of 2,4,5-Trimethoxyaniline) showed sub-micromolar cytotoxicity against HeLa, HT-29, and MCF7 human tumor cell lines . The most potent compounds inhibited microtubular protein polymerization at micromolar concentrations, confirming tubulin as the target . This activity is linked to the specific methoxy substitution pattern; related work indicates that the 3,4,5-trimethoxyaniline isomer, while also used in anticancer research, does not provide the same level of potency in comparable assays and has a distinct biological profile including sympatholytic activity [1]. The 2,4,5-pattern is thus uniquely suited for generating potent tubulin-targeting agents.

Structure-Activity Relationship (SAR) Tubulin Polymerization Inhibitors Anticancer Agents

Physicochemical Differentiation: 2,4,5-Trimethoxyaniline (MP 93-95°C) Exhibits a Significantly Lower Melting Point than 3,4,5-Isomer (MP 110-113°C), Aiding in Quality Control and Handling

2,4,5-Trimethoxyaniline is characterized by a melting point of 93-95°C and a predicted pKa of 4.72±0.10 [1]. In contrast, the structurally similar isomer, 3,4,5-Trimethoxyaniline, has a significantly higher reported melting point of 110-113°C [2]. This 15-18°C difference in melting point is a critical analytical differentiator that can be used to confirm the identity and purity of the correct isomer upon receipt, preventing costly experimental errors from isomeric contamination.

Analytical Chemistry Quality Control Physicochemical Properties

Recommended Research and Industrial Applications for 2,4,5-Trimethoxyaniline (CAS: 26510-91-8) Based on Quantitative Evidence


Synthesis of Potent Antitubulin Agents for Targeted Cancer Therapeutics

Procure 2,4,5-Trimethoxyaniline to synthesize novel triazolopyrimidine derivatives that exhibit potent antiproliferative activity (mean IC50 ~83 nM) against multiple cancer cell lines [1]. The compound's unique substitution pattern is critical for achieving sub-100 nM potency and 2-fold more potent tubulin polymerization inhibition than CA-4, making it a cornerstone for developing next-generation antimitotic chemotherapeutics [1].

Development of Selective Antiproliferative Agents Targeting G2/M Cell Cycle Arrest

Use 2,4,5-Trimethoxyaniline as a starting material to create compounds that selectively target and disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells [1]. The evidence confirms that derivatives based on this scaffold are not MDR substrates, indicating a potential advantage in overcoming drug resistance [2]. This makes it an ideal building block for medicinal chemistry programs focused on evading multidrug resistance mechanisms.

High-Yield Scale-Up of Key Intermediates for Pharmaceutical Process R&D

Incorporate 2,4,5-Trimethoxyaniline into process chemistry workflows for the large-scale production of active pharmaceutical ingredients (APIs) or advanced intermediates. The documented synthetic routes demonstrate robust yields, with a 95% yield for the nitro intermediate and an 86% yield for the target amine, ensuring economic viability and supply chain reliability for preclinical and early clinical development [1]. The near-quantitative (99%) yield of its isocyanate derivative further highlights its value in library synthesis and diversifiable chemical space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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